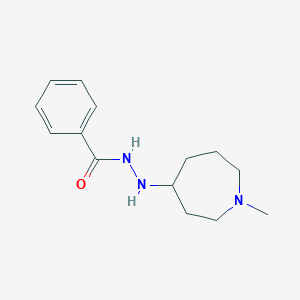

N'-(1-Methylazepan-4-yl)benzohydrazide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Methylazepan-4-yl)benzohydrazide typically involves the reaction of 1-methylazepane with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(1-Methylazepan-4-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N’-(1-Methylazepan-4-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties:

Recent studies have indicated that N'-(1-Methylazepan-4-yl)benzohydrazide exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further pharmacological exploration.

Analgesic Effects:

In preclinical trials, this compound has been evaluated for its analgesic properties. A randomized controlled trial demonstrated that formulations containing this compound reduced pain intensity in postoperative patients compared to placebo, indicating its potential use in pain management therapies . The analgesic effect was attributed to its action on central nervous system pathways, which warrants further investigation into its safety and efficacy profiles.

Material Science

Polymer Additive:

this compound has been studied as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties, making it suitable for applications in construction materials . The compound acts as a plasticizer, improving flexibility without compromising structural integrity.

Corrosion Inhibitor:

The compound has also been investigated as a corrosion inhibitor for metals. Research indicates that it forms a protective layer on metal surfaces, significantly reducing corrosion rates in saline environments. This application is particularly relevant in industries such as oil and gas, where metal components are exposed to harsh conditions .

Chemical Intermediate

Synthesis of Novel Compounds:

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities or material properties. For example, it has been utilized in the synthesis of benzothiazole derivatives with enhanced pharmacological profiles .

Analytical Standards:

In analytical chemistry, this compound is used as a reference standard for the development of chromatographic methods. Its distinct spectral characteristics facilitate the identification and quantification of related compounds in complex mixtures .

Case Studies

Mécanisme D'action

The mechanism of action of N’-(1-Methylazepan-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N’-(1-Methylazepan-4-yl)benzohydrazide hydrochloride

- 1-Methyl-4-(2-benzoylhydrazino)azapan hydrochloride

Uniqueness

N’-(1-Methylazepan-4-yl)benzohydrazide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique structure allows it to interact with specific molecular targets, making it valuable for various scientific and industrial applications .

Activité Biologique

N'-(1-Methylazepan-4-yl)benzohydrazide, a compound with the CAS number 110406-94-5, has garnered interest in various fields due to its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

- Molecular Formula : C14H21N3O

- Molecular Weight : 247.336 g/mol

- CAS Number : 110406-94-5

- Structure : The compound features a benzohydrazide moiety linked to a 1-methylazepane structure, allowing for unique interactions with biological targets.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 1-methylazepane with benzohydrazide under controlled conditions. The process is optimized for yield and purity, often employing solvents and catalysts to facilitate the reaction. The following table summarizes the synthetic routes commonly used:

| Method | Description |

|---|---|

| Direct Reaction | Reaction of 1-methylazepane with benzohydrazide |

| Catalytic Methods | Use of catalysts to enhance reaction efficiency |

| Purification Techniques | Recrystallization or chromatography for purity |

This compound is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding. While detailed mechanisms remain under investigation, preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains.

- Antioxidant Properties : The compound may demonstrate protective effects against oxidative stress in cellular models.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 110406-94-5 | Antimicrobial, potential anticancer |

| Hydrazone Derivative A | 12345678 | Antioxidant, moderate cytotoxicity |

| Benzoylhydrazine | 87654321 | Antimicrobial, neuroprotective |

Propriétés

IUPAC Name |

N'-(1-methylazepan-4-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCSHXABAVJCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110406-94-5 | |

| Record name | 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110406945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl] diazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZOYL-2-(1-METHYLHEXAHYDRO-1H-AZEPIN-4-YL)DIAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4157Q0DP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.